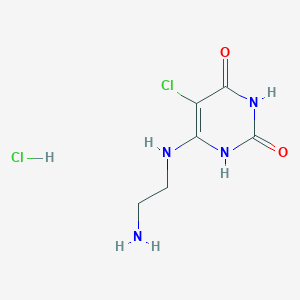
6-((2-Aminoethyl)amino)-5-chloropyrimidine-2,4(1H,3H)-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-((2-Aminoethyl)amino)-5-chloropyrimidine-2,4(1H,3H)-dione hydrochloride, also known as ACEA, is a synthetic compound that acts as a selective agonist of the cannabinoid type 1 (CB1) receptor. It has been extensively studied for its potential therapeutic applications in various fields of scientific research.
Scientific Research Applications
Tautomerism and Molecular Interactions in Nucleic Acids
The study of tautomerism in nucleic acid bases, including pyrimidine derivatives, reveals significant insights into the effects of molecular interactions on tautomeric equilibria. These interactions significantly influence the stability of tautomers, which can alter nucleic acid base pairing and potentially lead to spontaneous mutations. This understanding is crucial for interpreting the role of such compounds in biological systems and their implications in genetic information processing and mutation rates (Person et al., 1989).
Hybrid Catalysts in Medicinal Chemistry
Research on pyranopyrimidine scaffolds, closely related to the target compound, underscores their broad applicability in medicinal and pharmaceutical industries. Hybrid catalysts, including organocatalysts and nanocatalysts, have been explored for synthesizing pyranopyrimidine derivatives, offering a pathway to develop lead molecules with potential therapeutic applications. This highlights the compound's relevance in facilitating the synthesis of medically significant molecules (Parmar, Vala, & Patel, 2023).
Hydantoin Derivatives in Drug Discovery
Hydantoin and its derivatives, structurally related to the chemical , play a significant role in drug discovery, exhibiting a wide range of biological and pharmacological activities. These activities include therapeutic and agrochemical applications, showcasing the potential of such compounds in developing new treatments and understanding biological mechanisms (Shaikh et al., 2023).
Anti-inflammatory Activities of Pyrimidines
The synthesis and study of pyrimidine derivatives have revealed potent anti-inflammatory effects, attributed to their interaction with vital inflammatory mediators. This research area provides a foundation for developing new anti-inflammatory agents, underscoring the potential of pyrimidine compounds, including the compound , in therapeutic applications (Rashid et al., 2021).
Pharmacological Activities of Pyrimidine Derivatives
Pyrimidine derivatives exhibit a wide range of pharmacological activities, making them promising scaffolds for developing new biologically active compounds. This highlights the importance of such compounds in medicinal chemistry, where their diverse activities can lead to the development of drugs with varied therapeutic potentials (Chiriapkin, 2022).
properties
IUPAC Name |
6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4O2.ClH/c7-3-4(9-2-1-8)10-6(13)11-5(3)12;/h1-2,8H2,(H3,9,10,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMYSAWNUFDLEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC1=C(C(=O)NC(=O)N1)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2-Aminoethyl)amino)-5-chloropyrimidine-2,4(1H,3H)-dione hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2577906.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2577907.png)
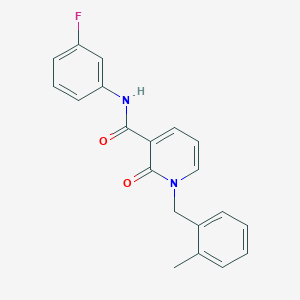
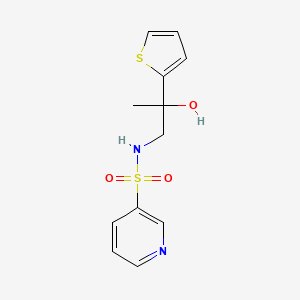
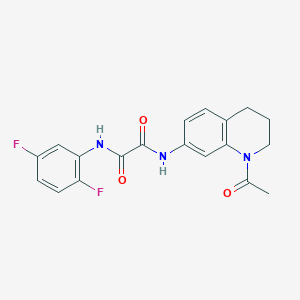
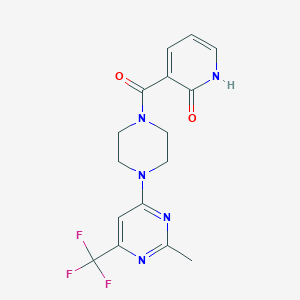
![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B2577914.png)
![6-chloro-3-[(Z)-(2-fluorophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B2577915.png)
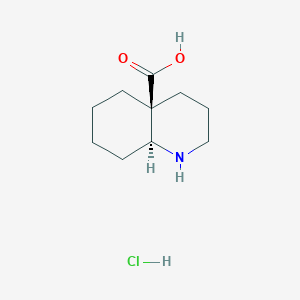
![furan-2-yl(7-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B2577923.png)
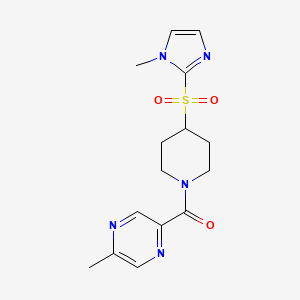

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2577927.png)